molecular formula C7HBr2F5O B1530007 1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene CAS No. 1804939-24-9

1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1530007
CAS No.: 1804939-24-9
M. Wt: 355.88 g/mol
InChI Key: IDOKFPZECKAXHM-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene (CAS 1804939-24-9) is a versatile halogenated benzene derivative designed for advanced chemical synthesis and life sciences research. This compound features a benzene ring core strategically functionalized with bromo and fluoro substituents, as well as a trifluoromethoxy group, making it a valuable building block in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The specific arrangement of bromine atoms at the 1 and 2 positions provides reactive sites for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The presence of multiple fluorine atoms and the trifluoromethoxy group can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug discovery. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dibromo-1,4-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(6(11)5(4)9)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOKFPZECKAXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents and a trifluoromethoxy group, suggests potential biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H2Br2F5O\text{C}_7\text{H}_2\text{Br}_2\text{F}_5\text{O}

The biological activity of halogenated aromatic compounds often involves their ability to interact with biological macromolecules. The presence of bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting enzyme interactions and receptor binding.

Anticancer Activity

Compounds containing trifluoromethoxy groups have been studied for their anticancer properties. A review highlighted that fluorinated compounds can enhance the potency of drugs targeting cancer cells by improving their pharmacokinetic profiles. The trifluoromethoxy group may contribute to increased selectivity towards cancerous tissues.

Case Studies

Case Study 1: Synthesis and Evaluation

In a study examining the synthesis of fluorinated benzene derivatives, researchers synthesized this compound as an intermediate. The compound was evaluated for its potential as a building block in drug development. Preliminary assays indicated moderate inhibition of certain cancer cell lines.

CompoundActivityReference
This compoundModerate anticancer activity
Trifluoromethyl-substituted phenolsAntimicrobial activity

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on fluorinated compounds demonstrated that the introduction of trifluoromethoxy groups significantly enhanced binding affinity to specific receptors involved in cancer pathways. This suggests that this compound could be a candidate for further investigation in targeted therapies.

Research Findings

Recent findings indicate that fluorinated compounds can modulate biological pathways by acting on various targets:

  • Enzyme Inhibition : Fluorinated compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation and cancer progression.
  • Receptor Modulation : Compounds with trifluoromethoxy groups can enhance or inhibit receptor activity related to neurotransmission and pain pathways.

Comparison with Similar Compounds

1,2-Dibromo-4-(trifluoromethyl)benzene

Structural Features :

  • Molecular formula: C₇H₃Br₂F₃
  • Substituents: Bromine (1,2-positions), trifluoromethyl (4-position).
    Key Differences :
  • The trifluoromethyl group (CF₃) is less bulky and more electron-withdrawing than the trifluoromethoxy group (OCF₃) in the target compound .
  • Absence of fluorine substituents at the 3,6-positions reduces steric hindrance compared to the target compound.
    Reactivity :
  • Bromine atoms in 1,2-positions enable sequential Suzuki-Miyaura couplings, but steric hindrance may limit reactivity in Pd-catalyzed reactions. For example, mono-bromo analogs like 1-bromo-4-(trifluoromethoxy)benzene achieve >90% yields in arylations with heteroarenes , whereas di-bromo compounds may require optimized conditions.

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene

Structural Features :

  • Molecular formula: C₇H₃BrF₄O
  • Substituents: Bromine (1-position), fluorine (3-position), trifluoromethoxy (4-position).
    Key Differences :
  • Only one bromine atom, which simplifies regioselectivity in cross-couplings.
  • The fluorine at the 3-position introduces moderate electronic effects but less steric bulk compared to the target compound’s 3,6-difluoro substitution.
    Reactivity :
  • Reacts efficiently with imidazo[1,2-b]pyridazine to yield 93% of the coupling product under Pd(OAc)₂ catalysis . The target compound’s additional bromine and fluorine atoms may reduce reaction efficiency due to increased steric demand.

1-Bromo-4-(difluoromethoxy)benzene

Structural Features :

  • Molecular formula: C₇H₅BrF₂O
  • Substituents: Bromine (1-position), difluoromethoxy (4-position).
    Key Differences :
  • The difluoromethoxy (OCF₂H) group is less electron-withdrawing than trifluoromethoxy (OCF₃), altering electronic properties for catalysis.
    Reactivity :
  • Achieves 77% yield in C2-arylation of benzothiophene .

1,2-Difluoro-3-(trifluoromethoxy)benzene

Structural Features :

  • Molecular formula: C₇H₃F₅O
  • Substituents: Fluorine (1,2-positions), trifluoromethoxy (3-position).
    Key Differences :
  • Lacks bromine atoms, limiting utility in cross-coupling reactions.
    Applications :
  • Primarily used as a fluorinated building block in materials chemistry. The target compound’s bromine atoms expand its synthetic utility for sequential functionalization .

Comparative Data Table

Compound Molecular Formula Substituents Key Reactivity (Pd-Catalyzed Arylation) Yield Range Reference
1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene C₇H₂Br₂F₅O Br (1,2), F (3,6), OCF₃ (4) Predicted lower yields due to steric hindrance N/A
1,2-Dibromo-4-(trifluoromethyl)benzene C₇H₃Br₂F₃ Br (1,2), CF₃ (4) Sequential couplings possible N/A
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C₇H₃BrF₄O Br (1), F (3), OCF₃ (4) High yield (93%) with imidazo[1,2-b]pyridazine 93%
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O Br (1), OCF₂H (4) Moderate yield (77%) with benzothiophene 77%
1,2-Difluoro-3-(trifluoromethoxy)benzene C₇H₃F₅O F (1,2), OCF₃ (3) Limited cross-coupling utility N/A

Key Findings and Implications

Steric Hindrance: The 1,2-dibromo and 3,6-difluoro substitution creates significant steric bulk, likely reducing reaction yields compared to mono-bromo analogs like 1-bromo-3-(trifluoromethoxy)benzene (69–93% yields) .

Multi-Functional Potential: Two bromine atoms allow for sequential cross-couplings, but the ortho-dibromo arrangement may necessitate specialized catalysts or ligands to mitigate steric effects .

Stability : Halogenated analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit stability under Pd catalysis, suggesting the target compound may also tolerate similar conditions despite additional substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene typically follows these key stages:

This sequence is often accomplished through electrophilic aromatic substitution reactions and nucleophilic aromatic substitution, depending on the starting materials and reaction conditions.

Fluorination and Bromination

Starting from benzene or a suitably substituted benzene derivative, fluorination is achieved using fluorinating agents such as hydrogen fluoride (HF), fluorine gas (F2), or specialized fluorinating reagents under controlled conditions to avoid over-fluorination or ring degradation.

Following fluorination, bromination is performed using bromine (Br2) or brominating agents under conditions that favor substitution at specific ring positions. The dibromination step typically targets positions ortho to existing substituents, controlled by reaction temperature, solvent, and catalyst choice.

For example, 1,2-dibromo-4,5-difluorobenzene derivatives have been prepared by bromination of difluorobenzenes, as referenced in patent literature.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent (-OCF3) is introduced by specialized methods, often involving:

  • Reaction of phenol derivatives with trifluoromethylating agents.
  • Use of trifluoromethanol or trifluoromethyl hypofluorite as trifluoromethoxylation reagents.
  • Conversion of nitro or amino precursors to trifluoromethoxy derivatives through multi-step sequences involving nitration, reduction, and trifluoromethoxylation.

A representative process involves nitration of trifluoromethoxybenzene followed by reduction to the corresponding aniline, which can then be further functionalized.

Specific Water-Phase Bromination Method for Trifluoromethoxy Aniline Derivatives

A notable method for synthesizing dibromo-trifluoromethoxy aniline derivatives, which are key intermediates, employs a water-phase bromination:

  • Starting with 4-(trifluoromethoxy)aniline dissolved in water.
  • Addition of bromine dropwise under stirring with inert grinding media to promote reaction.
  • Subsequent addition of hydrogen peroxide to oxidize hydrogen bromide byproduct back to bromine, enhancing bromine utilization.
  • Filtration to remove grinding media and recovery of high-purity 2,6-dibromo-4-(trifluoromethoxy)aniline with yields up to 99% and purity above 98%.

This environmentally friendly method allows recycling of the reaction filtrate and minimizes waste.

Detailed Stepwise Preparation Example

A multi-step synthetic route based on patent disclosures can be summarized as follows:

Step Reaction Description Conditions Outcome
1 Chlorination of benzaldehyde or anisole derivatives Use of chlorinating agents and catalysts in organic solvents Chlorinated intermediate
2 Fluorination with anhydrous hydrogen fluoride Controlled temperature and time Trifluoromethoxybenzene derivatives
3 Nitration of trifluoromethoxybenzene Mixed concentrated nitric and sulfuric acid at 0–35°C Nitro-trifluoromethoxybenzene isomers (mainly para)
4 Reduction of nitro group to aniline Iron and hydrochloric acid, alcoholic solvents, 0–100°C 4-(Trifluoromethoxy)aniline
5 Bromination of aniline derivative in aqueous medium Bromine and hydrogen peroxide added dropwise at 20–30°C 2,6-Dibromo-4-(trifluoromethoxy)aniline with high purity and yield

This sequence is adaptable to prepare the target compound by further fluorination and bromination steps as required.

Data Table: Key Properties and Yields of Intermediates

Compound Molecular Formula Purity (%) Yield (%) Key Reaction Conditions
1,2-Dibromo-4,5-difluorobenzene C6H2Br2F2 Not specified Not specified Bromination of difluorobenzene derivatives
4-(Trifluoromethoxy)aniline C6H4F3NO >98 High Reduction of nitro-trifluoromethoxybenzene
2,6-Dibromo-4-(trifluoromethoxy)aniline C6H2Br2F3NO 98.4–99.4 97.5–99.1 Water-phase bromination with H2O2 recycling

Research Findings and Analysis

  • The water-phase bromination method is advantageous for its environmental friendliness, high yield, and purity, with the ability to recycle solvents and minimize waste.
  • The nitration step of trifluoromethoxybenzene produces mainly the para-isomer, which is beneficial for regioselective synthesis.
  • The use of hydrogen peroxide to regenerate bromine in situ reduces bromine consumption and improves safety and cost-effectiveness.
  • Multi-step sequences involving chlorination, fluorination, nitration, reduction, and bromination are well-documented and provide reliable routes to complex halogenated trifluoromethoxybenzenes.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene?

The synthesis typically involves bromination of a pre-fluorinated benzene derivative. A common method is the bromination of 3,6-difluoro-4-(trifluoromethoxy)benzene using FeBr₃ as a catalyst under controlled conditions . Advanced routes may employ lithium diisopropylamide (LDA) to generate aryne intermediates, enabling regioselective bromination at the 1,2-positions . For cross-coupling applications, Pd-catalyzed direct arylations with heteroarenes (e.g., imidazopyridines) are effective, leveraging the bromine substituents as reactive sites .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹⁹F NMR : To confirm the positions of fluorine and trifluoromethoxy groups via splitting patterns and chemical shifts .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereoelectronic effects of substituents, though limited by crystallizability .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reactivity in cross-coupling reactions?

The trifluoromethoxy (-OCF₃) and fluorine groups act as strong electron-withdrawing substituents, polarizing the benzene ring and enhancing electrophilicity at brominated positions. This facilitates oxidative addition in Pd-catalyzed couplings, as seen in reactions with imidazo[1,2-a]pyridines, yielding biaryl products in >90% efficiency . The meta- and para-directing effects of -OCF₃ also dictate regioselectivity in substitution reactions .

Q. What mechanistic insights exist for substitution reactions involving this compound?

Bromine substituents undergo nucleophilic aromatic substitution (SNAr) under basic conditions, where the electron-withdrawing -OCF₃ group stabilizes the Meisenheimer intermediate. Kinetic studies on analogous trifluoromethoxy-substituted bromobenzenes reveal that fluorine at the ortho position accelerates substitution by ~30% compared to non-fluorinated analogs due to enhanced ring polarization . Aryne intermediates (generated via LDA) enable tandem bromination-cyclization pathways, forming fused polycyclic structures .

Q. How can this compound serve as an intermediate in enzyme inhibitor design?

The trifluoromethoxy group enhances metabolic stability and binding affinity in drug candidates. For example, halogenated aromatic scaffolds are used to inhibit β-secretase (BACE1), a target in Alzheimer’s disease. The bromine atoms allow late-stage functionalization via Suzuki couplings to introduce pharmacophores . In vitro assays with fluorinated analogs demonstrate IC₅₀ values <1 μM against BACE1, highlighting the scaffold’s potential .

Methodological Considerations

  • Optimizing Cross-Coupling Reactions : Use Pd(OAc)₂/XPhos catalytic systems in toluene at 110°C for 24 hours to maximize yields .
  • Handling Air-Sensitive Intermediates : Aryne generation (via LDA) requires anhydrous solvents and temperatures below -75°C to prevent side reactions .
  • Toxicity Mitigation : Adhere to ECHA guidelines for waste disposal, as brominated aromatics are bioaccumulative .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3,6-difluoro-4-(trifluoromethoxy)benzene

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